4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride
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Overview
Description
4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride is a chemical compound that features a piperidine ring substituted with a methoxy and trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride typically involves the following steps:
Formation of the Phenyl Ring Substituents: The trifluoromethyl group is introduced to the phenyl ring through a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Methoxylation: The methoxy group is added to the phenyl ring via a nucleophilic substitution reaction, using methanol and a suitable base.
Piperidine Ring Formation: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine precursor.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenylpiperidine derivatives, which can have different pharmacological or chemical properties .
Scientific Research Applications
4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects . The methoxy group can also play a role in modulating the compound’s activity by affecting its electronic properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
- 4-[2-Methoxy-4-(trifluoromethyl)]phenylpyridine
- 4-(trifluoromethyl)phenol
Uniqueness
4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical and biological properties. The combination of these groups can enhance the compound’s stability, solubility, and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H17ClF3NO |
---|---|
Molecular Weight |
295.73 g/mol |
IUPAC Name |
4-[2-methoxy-4-(trifluoromethyl)phenyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H16F3NO.ClH/c1-18-12-8-10(13(14,15)16)2-3-11(12)9-4-6-17-7-5-9;/h2-3,8-9,17H,4-7H2,1H3;1H |
InChI Key |
KOPWCFAUQYYGBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C2CCNCC2.Cl |
Origin of Product |
United States |
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